2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a tolyl group, and a fluorophenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a hydrazine derivative can react with a diketone to form the pyrazolopyridazine ring system.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where a suitable cyclopropylating agent is used.
Attachment of the Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction, where the tolyl group is introduced onto the pyrazolopyridazine core.
Formation of the Fluorophenylacetamide Moiety: This can be done through an amide coupling reaction, where the fluorophenylacetic acid is coupled with an amine derivative of the pyrazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and tolyl groups, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation Products: Hydroxylated derivatives, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a therapeutic agent.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-cyclopropyl-7-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
- 2-(4-cyclopropyl-7-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, as opposed to p-tolyl or m-tolyl, can lead to different steric and electronic effects, impacting the compound’s interactions with molecular targets and its overall properties.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-14-4-2-3-5-19(14)29-22-18(12-25-29)21(15-6-7-15)27-28(23(22)31)13-20(30)26-17-10-8-16(24)9-11-17/h2-5,8-12,15H,6-7,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCAITTWZSHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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